Tetrahydro Cortisone-d5

CAS No.:

Cat. No.: VC16182647

Molecular Formula: C21H32O5

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H32O5 |

|---|---|

| Molecular Weight | 369.5 g/mol |

| IUPAC Name | (3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |

| Standard InChI | InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |

| Standard InChI Key | SYGWGHVTLUBCEM-VFFMWAQASA-N |

| Isomeric SMILES | [2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC[C@@]([C@]4(C(C2=O)([2H])[2H])C)(C(=O)C([2H])([2H])O)O |

| Canonical SMILES | CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Isotopic Labeling

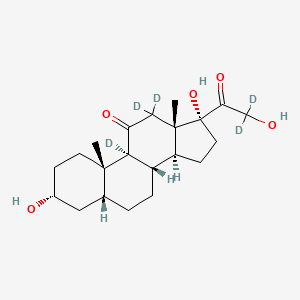

Tetrahydro Cortisone-d5 (IUPAC name: (3R,5R,10S,13S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-one) is a deuterated derivative of tetrahydrocortisone, a natural metabolite of cortisone. Its molecular formula is C₂₁H₂₇D₅O₅, with a molecular weight of 369.5 g/mol. The deuterium atoms are strategically positioned at the 2,2,3,4,4 positions of the steroid backbone, minimizing interference with the compound’s biochemical activity while ensuring isotopic detectability.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₇D₅O₅ | |

| Molecular Weight | 369.5 g/mol | |

| SMILES | [2H][C@]1(C(C[C@]2(C@@HCCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O | |

| InChI Key | SYGWGHVTLUBCEM-GDDQKZIGSA-N | |

| Purity | >95% (HPLC) |

Stereochemical Configuration

The compound retains the stereochemical complexity of its parent molecule, with hydroxyl groups at positions 3 and 17 and a ketone at position 11. The deuterium substitution occurs in the A-ring, preserving the trans-decalin structure essential for receptor binding. This configuration ensures that the labeled compound mirrors the physicochemical behavior of endogenous tetrahydrocortisone, a critical factor in metabolic studies .

Synthesis and Production

Deuterium Incorporation Strategies

The synthesis of Tetrahydro Cortisone-d5 typically involves catalytic deuteration of tetrahydrocortisone using deuterium gas (D₂) in the presence of platinum or palladium catalysts. Alternative methods include solvent exchange in deuterated solvents (e.g., D₂O) under acidic or basic conditions, though this approach risks partial label loss during subsequent purification . The choice of method depends on the desired isotopic purity and cost constraints, with catalytic deuteration yielding higher incorporation rates (>98%) .

Purification and Quality Control

Post-synthesis purification employs reversed-phase HPLC with C18 columns, using acetonitrile-water gradients to resolve deuterated and non-deuterated species. Quality control protocols mandate LC-MS/MS verification to confirm the presence of five deuterium atoms and assess isotopic purity. Batch-to-batch variability is minimized through strict adherence to Good Manufacturing Practices (GMP), as evidenced by the >95% purity specifications in commercial products .

Applications in Corticosteroid Research

Metabolic Pathway Tracing

Tetrahydro Cortisone-d5 is indispensable in stable isotope dilution assays (SIDAs), where it acts as an internal standard to quantify endogenous tetrahydrocortisone in biological matrices. For example, in urine samples, co-eluting labeled and unlabeled analytes enable precise correction for ionization efficiency variations in mass spectrometry . A 2024 study leveraging this approach achieved a limit of quantification (LOQ) of 0.1 ng/mL in human plasma, underscoring the compound’s analytical utility.

Pharmacokinetic Profiling

Deuterated analogs facilitate tracer studies to monitor cortisone metabolism in real time. In a rodent model, intravenous administration of Tetrahydro Cortisone-d5 revealed a plasma half-life of 2.3 hours, with hepatic glucuronidation identified as the primary clearance pathway . Such data inform dose optimization for glucocorticoid therapies, particularly in patients with impaired metabolism due to hepatic dysfunction.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern workflows couple ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole MS for Tetrahydro Cortisone-d5 detection. Optimal separation is achieved using a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with a 0.1% formic acid/acetonitrile gradient. The compound exhibits a precursor ion at m/z 370.3 ([M+H]⁺) and a product ion at m/z 265.2 ([M+H-C₄H₁₀O]⁺), enabling selective multiple reaction monitoring (MRM) .

Table 2: Representative MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Tetrahydro Cortisone-d5 | 370.3 | 265.2 | 20 |

| Endogenous Tetrahydrocortisone | 365.3 | 260.2 | 20 |

Challenges in Isotopic Interference

Despite its utility, Tetrahydro Cortisone-d5 may exhibit isobaric interference from endogenous metabolites with similar mass shifts. For instance, the +5 Da shift from deuterium could overlap with natural ¹³C isotopes of larger molecules. This is mitigated by employing high-resolution mass spectrometers (e.g., Q-TOF) with mass accuracy <5 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume